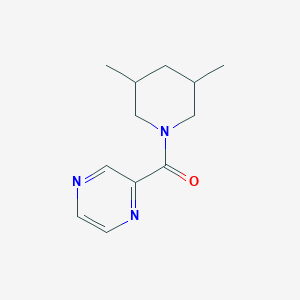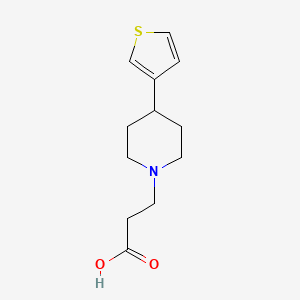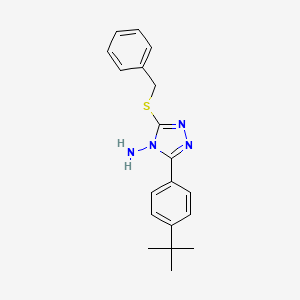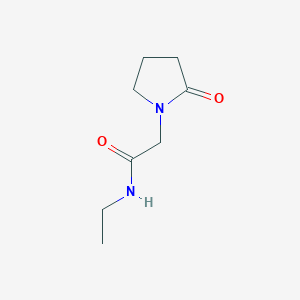
N,N-dimethylquinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylquinoline-8-carboxamide, also known as DMQA, is a synthetic compound that has been widely used in scientific research. DMQA belongs to the quinoline family and is a derivative of quinoline-8-carboxamide. Its chemical structure consists of a quinoline ring with a dimethylamino group at position 2 and a carboxamide group at position 8.
作用機序
The mechanism of action of N,N-dimethylquinoline-8-carboxamide is not fully understood. However, it has been suggested that N,N-dimethylquinoline-8-carboxamide exerts its biological activities by inhibiting various enzymes and proteins involved in cell proliferation and survival. N,N-dimethylquinoline-8-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N,N-dimethylquinoline-8-carboxamide has also been found to inhibit the activity of NF-κB, a protein involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N,N-dimethylquinoline-8-carboxamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N,N-dimethylquinoline-8-carboxamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N,N-dimethylquinoline-8-carboxamide has been shown to decrease the levels of reactive oxygen species and lipid peroxidation products.
実験室実験の利点と制限
N,N-dimethylquinoline-8-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N,N-dimethylquinoline-8-carboxamide has also been found to have low toxicity and is well tolerated by cells and animals. However, N,N-dimethylquinoline-8-carboxamide has some limitations for lab experiments. It has poor solubility in water and organic solvents, which can limit its use in some experiments. N,N-dimethylquinoline-8-carboxamide also has limited stability in solution, which can affect its biological activity.
将来の方向性
There are several future directions for the study of N,N-dimethylquinoline-8-carboxamide. One future direction is the investigation of the molecular targets of N,N-dimethylquinoline-8-carboxamide. The identification of the molecular targets of N,N-dimethylquinoline-8-carboxamide can provide insights into its mechanism of action and help in the development of more potent analogs. Another future direction is the investigation of the pharmacokinetics and pharmacodynamics of N,N-dimethylquinoline-8-carboxamide. The understanding of the pharmacokinetics and pharmacodynamics of N,N-dimethylquinoline-8-carboxamide can help in the optimization of its dosing and administration. Finally, the investigation of the potential clinical applications of N,N-dimethylquinoline-8-carboxamide is another future direction. The antitumor, anti-inflammatory, and analgesic properties of N,N-dimethylquinoline-8-carboxamide suggest that it may have potential clinical applications in the treatment of cancer, inflammation, and pain.
合成法
N,N-dimethylquinoline-8-carboxamide can be synthesized using various methods. One of the most common methods is the reaction between 2-dimethylaminoaniline and 8-chloroquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form N,N-dimethylquinoline-8-carboxamide.
科学的研究の応用
N,N-dimethylquinoline-8-carboxamide has been extensively used in scientific research due to its various biological activities. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. N,N-dimethylquinoline-8-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
N,N-dimethylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKGLXJEKJXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylquinoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
